2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC13894792
Molecular Formula: C12H16Cl3N3OSi
Molecular Weight: 352.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16Cl3N3OSi |
|---|---|
| Molecular Weight | 352.7 g/mol |
| IUPAC Name | trimethyl-[2-[(2,4,5-trichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl]silane |
| Standard InChI | InChI=1S/C12H16Cl3N3OSi/c1-20(2,3)5-4-19-7-18-6-8(13)9-10(14)16-12(15)17-11(9)18/h6H,4-5,7H2,1-3H3 |
| Standard InChI Key | OUMPIAFCFSHTFO-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)Cl |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure (C₁₃H₁₇Cl₃N₃O₁Si) features a bicyclic pyrrolo[2,3-d]pyrimidine system, where the pyrrole ring is fused to a pyrimidine ring. Chlorine atoms occupy positions 2, 4, and 5 of the pyrimidine moiety, while the SEM group (–CH₂OCH₂CH₂Si(CH₃)₃) protects the N7 nitrogen. This substitution pattern enhances electrophilicity at the C6 position, facilitating nucleophilic aromatic substitution reactions.
Key Structural Features:
-
Chlorine Substituents: The electron-withdrawing chlorine atoms activate the pyrimidine ring for further functionalization while stabilizing the aromatic system against oxidative degradation.
-
SEM Protecting Group: The SEM group improves solubility in organic solvents and prevents unwanted side reactions at N7 during synthetic modifications.
Physicochemical Properties
Experimental and predicted properties are summarized below:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 367.73 g/mol | Calculated |
| Boiling Point | ~368°C (predicted) | |
| Density | 1.17–1.20 g/cm³ | |
| Solubility | Soluble in DMF, THF, DCM; insoluble in water | |
| pKa | ~3.0 (pyrimidine N1) |
The SEM group’s lipophilic nature contributes to the compound’s low aqueous solubility, necessitating the use of polar aprotic solvents in reactions.
Synthetic Methodologies
Stepwise Synthesis from Pyrrolopyrimidine Precursors
The synthesis typically begins with 7H-pyrrolo[2,3-d]pyrimidine derivatives, proceeding through chlorination and SEM protection:
Step 1: Chlorination
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux to introduce the third chlorine at position 5, yielding 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: SEM Protection
The N7 nitrogen is protected using SEM chloride (SEM-Cl) in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This step achieves yields of 60–76% after purification via silica gel chromatography.
Industrial-Scale Optimization
Large-scale production employs continuous flow chemistry to enhance reaction efficiency and safety. Key considerations include:
-
Temperature Control: Maintaining −10°C during SEM-Cl addition to minimize side reactions.
-
Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The C6 position is highly reactive toward nucleophiles due to electron deficiency induced by adjacent chlorine atoms. Common reactions include:
-
Amination: Reaction with primary or secondary amines (e.g., morpholine, piperazine) in DMF at 80°C to form C6-aminated derivatives.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids to introduce biaryl groups.
Deprotection Strategies
The SEM group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to regenerate the N7–H functionality, crucial for final biological evaluation.
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound’s scaffold is integral to synthesizing Janus kinase (JAK) inhibitors, such as ruxolitinib analogs. The C6 position is modified with cyclopropylamide groups to enhance target binding affinity.
Case Study: JAK1/2 Inhibitors
-
Derivative Synthesis: Coupling with cyclopropanecarboxylic acid derivatives yields compounds with IC₅₀ values <10 nM against JAK1.
-
Structure-Activity Relationship (SAR): Chlorine atoms at C2 and C4 improve metabolic stability by reducing cytochrome P450-mediated oxidation.
Anticancer Agents
Pyrrolopyrimidine derivatives exhibit apoptosis-inducing activity in cancer cell lines. For example, C6-substituted analogs demonstrate potent inhibition of BTK (Bruton’s tyrosine kinase) in lymphoma models.
Future Directions
Exploration of Novel Derivatives
-
Heterocyclic Hybrids: Fusion with triazole or indole rings to modulate pharmacokinetic properties.
-
Proteolysis-Targeting Chimeras (PROTACs): Incorporating the scaffold into bifunctional molecules for targeted protein degradation.
Green Chemistry Approaches
-
Solvent Reduction: Investigating ionic liquids or mechanochemical methods to minimize waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume